

"Thalidomide-O-amido-PEG3-C2-NH2" for developing PROTACs against novel targets

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Compound of Interest		
Compound Name:	Thalidomide-O-amido-PEG3-C2-	
	NH2	
Cat. No.:	B560577	Get Quote

Application Notes: Thalidomide-O-amido-PEG3-C2-NH2 for PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6][7]

One of the most frequently recruited E3 ligases in PROTAC design is Cereblon (CRBN).[3][6] [8][9] Thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) are well-characterized ligands for CRBN.[3][10] **Thalidomide-O-amido-PEG3-C2-NH2** is a key building block for constructing CRBN-recruiting PROTACs. It comprises the thalidomide-based Cereblon ligand conjugated to a flexible 3-unit polyethylene glycol (PEG) linker, terminating in a primary amine (-NH2) group.[11][12][13] This terminal amine provides a versatile chemical handle for conjugation to a ligand for a novel protein target.

Physicochemical and Handling Information



Proper handling and storage are critical for maintaining the integrity of **Thalidomide-O-amido-PEG3-C2-NH2**.

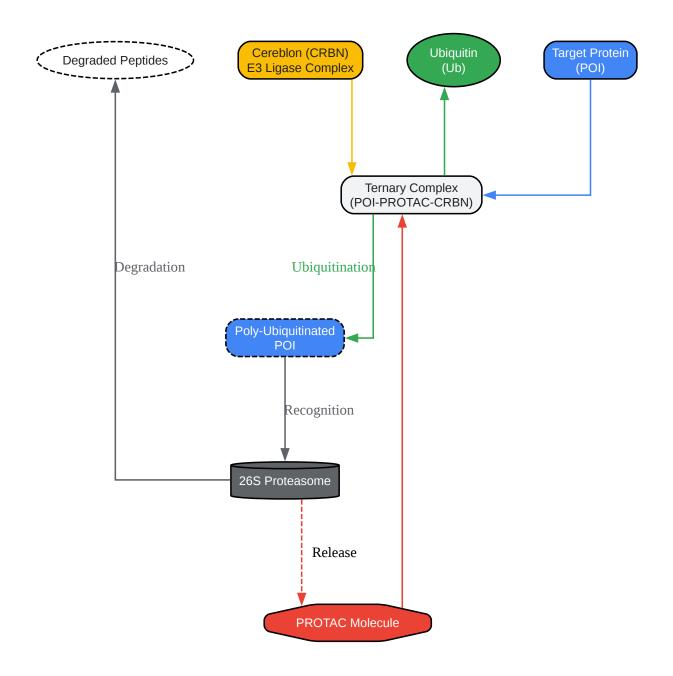
Property	Value	Source
Chemical Name	Thalidomide-O-amido-PEG3- C2-NH2	MedChemExpress[11], BroadPharm[13]
Synonyms	Cereblon Ligand-Linker Conjugate	MedChemExpress[11][12]
Appearance	Solid	N/A (Assumed)
Molecular Weight	Varies (Supplied as TFA or HCl salt)	MedChemExpress[11][12]
Storage (Solid)	Room temperature (short term); -20°C to -80°C (long term)	MedChemExpress[11][12]
Storage (Stock Solution)	-20°C for 1 month; -80°C for 6 months (sealed, away from moisture)	MedChemExpress[11][12]
Solubility	Soluble in DMSO	MedChemExpress[11]

Note: Data is compiled from supplier information. Researchers should always refer to the specific product's Certificate of Analysis for precise data.

Core Concepts and Visualizations PROTAC Mechanism of Action

PROTACs function by hijacking the UPS. The key step is the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the limiting factor for efficient degradation.[14][15] [16] This proximity induces the E2 conjugating enzyme to transfer ubiquitin (Ub) to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another catalytic cycle.[5]





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Caption: General mechanism of action for a CRBN-recruiting PROTAC.



PROTAC Synthesis Workflow

The terminal amine of **Thalidomide-O-amido-PEG3-C2-NH2** is typically coupled with a carboxylic acid on the target protein ligand. This amide bond formation is a common and robust method for PROTAC synthesis.



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Caption: Synthetic workflow for PROTAC creation via amide coupling.

Experimental Protocols Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a general procedure for coupling **Thalidomide-O-amido-PEG3-C2-NH2** with a POI ligand containing a carboxylic acid.

Materials:

- POI ligand with a carboxylic acid moiety.
- Thalidomide-O-amido-PEG3-C2-NH2 (hydrochloride or TFA salt).
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt).
- Organic base (e.g., DIPEA or triethylamine).
- Anhydrous solvent (e.g., DMF or DMSO).
- · Reaction vessel and magnetic stirrer.



- HPLC for purification.
- LC-MS and NMR for characterization.

Procedure:

- Preparation: In a clean, dry reaction vessel, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
- Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling: Add **Thalidomide-O-amido-PEG3-C2-NH2** (1.1 eq) to the activated mixture.
- Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
- Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and DMF. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the crude product under reduced pressure. Purify the residue using preparative reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels in cells following PROTAC treatment.[17][18][19]

Materials:

- Cell line expressing the target protein.
- Complete cell culture medium.



- Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
- Vehicle control (DMSO).
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibody against the POI.
- Primary antibody for a loading control (e.g., GAPDH, β-actin).
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- · Imaging system.

Procedure:

- Cell Seeding: Plate cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of treatment.[17][20] Incubate for 24 hours.
- PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium.
 Aspirate the old medium from the cells and add the medium containing different PROTAC concentrations (e.g., 1 nM to 10,000 nM). Include a vehicle-only (DMSO) control.[20] Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%).
- Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours).[17][20]
- Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 μL of ice-cold RIPA buffer to each well.[17] Scrape the cells and transfer the lysate



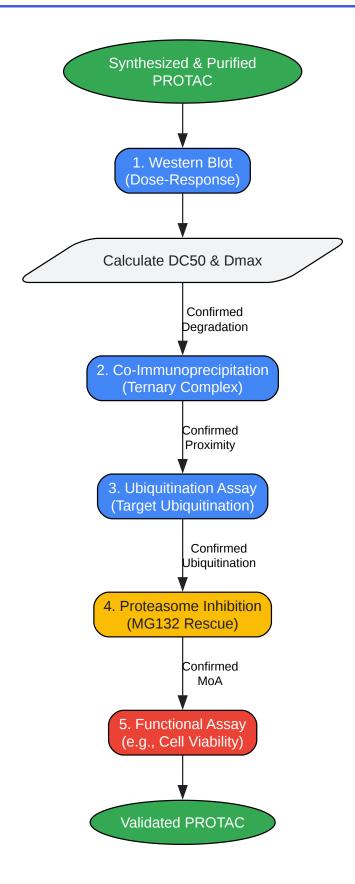
to a microcentrifuge tube.

- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[17]
- Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[20]
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.[20] Separate proteins via electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody for the POI overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST.
- Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.[20]
- Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle control.

PROTAC Evaluation Workflow

A systematic approach is required to validate a novel PROTAC, from initial degradation assessment to confirming the mechanism of action.





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Caption: Step-wise workflow for the biological evaluation of a new PROTAC.



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